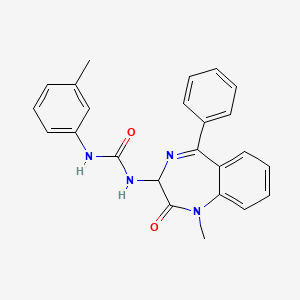
L-365260
Übersicht
Beschreibung
L-365260 is a selective and potent non-peptide antagonist of the brain cholecystokinin receptor (CCK-B) and gastrin receptor. It has been widely studied for its potential therapeutic applications, particularly in enhancing morphine analgesia and preventing morphine tolerance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-365260 is synthesized through a series of chemical reactions involving the formation of a benzodiazepine core. The synthesis typically starts with the preparation of N-[(3R)-2,3-dihydro-1-methyl-2-oxo-5-phenyl-1H-1,4-benzodiazepin-3-yl]-N’-(3-methylphenyl)-urea. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to ensure high yield and purity of the final product. The compound is typically produced in solid form and stored under desiccated conditions to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions
L-365260 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of this compound .
Wissenschaftliche Forschungsanwendungen
L-365260 has been extensively studied for its applications in various fields:
Wirkmechanismus
L-365260 exerts its effects by selectively binding to and antagonizing the cholecystokinin receptor (CCK-B) and gastrin receptor. This interaction occurs in a stereoselective and competitive manner, inhibiting the normal function of these receptors. The compound enhances morphine analgesia by preventing the development of morphine tolerance, likely through its action on the central nervous system .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
YM-022: Another potent and selective CCK-B receptor antagonist.
RP-73870: Known for its high affinity for CCK-B receptors.
Spiroglumide: A non-peptide antagonist of the CCK-B receptor.
Itriglumide: Exhibits similar properties to L-365260 in terms of receptor selectivity.
Uniqueness of this compound
This compound stands out due to its high selectivity and potency as a CCK-B receptor antagonist. Its ability to enhance morphine analgesia and prevent morphine tolerance makes it a unique and valuable compound in both research and therapeutic contexts .
Eigenschaften
Molekularformel |
C24H22N4O2 |
|---|---|
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
1-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)-3-(3-methylphenyl)urea |
InChI |
InChI=1S/C24H22N4O2/c1-16-9-8-12-18(15-16)25-24(30)27-22-23(29)28(2)20-14-7-6-13-19(20)21(26-22)17-10-4-3-5-11-17/h3-15,22H,1-2H3,(H2,25,27,30) |
InChI-Schlüssel |
KDFQABSFVYLGPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C |
Synonyme |
L 365,260 L 365260 L 365346 L-365260 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














